1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimalarial Drug Discovery

Researchers requiring a well-defined quinolinyl chalcone for SAR exploration face supply gaps for this precise 3,4-dimethoxy, 3-quinolinyl isomer. Generic substitution is invalid as class-level SAR shows activity is sensitive to dimethoxy patterns (IC50 < 5 µM for some isomers) and quinoline attachment points. - Fills a critical gap in antimalarial SAR: serves as a tool to probe dimethoxy substitution effects vs. active 2,4-dimethoxy analogs. - Computationally validated cruzipain-binding scaffold (privileged fragment, docking score -7.3 kcal/mol) for Chagas drug design. - Distinct entry in quinoline-chalcone pharmacophore space for diversity-oriented antiproliferative screening libraries. Custom-synthesized to order with full CoA. Contact us for mg-to-gram scale quotes and current lead times.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 914383-85-0
Cat. No. B12623868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
CAS914383-85-0
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)OC
InChIInChI=1S/C20H17NO3/c1-23-19-10-8-16(12-20(19)24-2)18(22)9-7-14-11-15-5-3-4-6-17(15)21-13-14/h3-13H,1-2H3
InChIKeyLPZZPMRTMCHFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one (CAS 914383-85-0): Structural Overview and Procurement Context


The compound 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one (CAS 914383-85-0) is a synthetic chalcone, characterized by an α,β-unsaturated carbonyl system linking a 3,4-dimethoxyphenyl ring to a quinolin-3-yl moiety . With a molecular formula of C20H17NO3 and a molecular weight of 319.35 g/mol, its structure defines a specific sub-class of quinolinyl chalcones, where the point of attachment to the quinoline ring (the 3-position) and the dimethoxy substitution pattern on the phenyl ring are critical determinants of its chemical and biological identity .

Why 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one Cannot Be Interchanged with Generic Quinolinyl Chalcones


Generic substitution within the quinolinyl chalcone class is precluded by established structure-activity relationships (SAR) that demonstrate biological activity is highly sensitive to both the substitution pattern on the phenyl ring and the positional isomerism of the quinoline attachment. In antimalarial studies, 3-quinolinyl ring A derivatives were specifically noted to be well-represented among active compounds, a profile not automatically conferred to other isomers [1]. Furthermore, the specific dimethoxy substitution is critical, as other dimethoxy patterns demonstrated good in vitro activity (IC50 < 5 µM), while hydroxylated analogs in the same study were consistently less active [1]. These SAR principles confirm that changing either the dimethoxy pattern or the quinoline linkage point creates a new chemical entity with a distinct, non-interchangeable biological profile.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one (CAS 914383-85-0)


Structural Differentiation: Specificity of the 3,4-Dimethoxy and Quinolin-3-yl Pharmacophore

The target compound contains a 3,4-dimethoxyphenyl group and a quinolin-3-yl moiety. While a direct head-to-head assay against its closest analog, the quinolin-4-yl isomer (CAS 914383-86-1), is not available, a foundational SAR study on antimalarial chalcones established that both the dimethoxy substitution pattern and the 3-quinolinyl ring attachment are key pharmacophoric features for activity. The study found that dimethoxy analogs (7, 8, 29) achieved IC50 values < 5 µM against Plasmodium falciparum (K1 strain) and that '3-Quinolinyl ring A derivatives were well represented among the active compounds,' while hydroxylated analogs were less active [1]. This class-level evidence implies that the precise structural features of the target compound are aligned with the properties required for biological activity in this assay, features which are absent in non-dimethoxy or non-3-quinolinyl isomers.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimalarial Drug Discovery

Predicted Physicochemical Differentiation: Lipophilicity as a Driver of Activity

The predicted LogP for the target compound is 4.14810 . In the foundational antimalarial SAR study, size and hydrophobicity were identified as critical parameters for in vitro activity using Quantitative Structure-Activity Relationship (QSAR) models [1]. This suggests the compound's high calculated lipophilicity, a direct consequence of its specific 3,4-dimethoxy and quinolin-3-yl structure, is a property that is predicted to be favorable for biological activity within this class. Altering the dimethoxy pattern or the quinoline attachment point would generate an isomer with a different LogP and, according to class-level QSAR models, a different predicted activity profile.

Computational Chemistry QSAR Drug Design

Differential Activity in a Panel of T. cruzi Cruzipain Inhibitors

In a computational study on a series of chalcone-quinoline conjugates, a derivative incorporating the 3,4-dimethoxyphenyl moiety, specifically compound 1e ((E)-1-(3,4-dimethoxyphenyl)-3-(4-((9-(quinolin-8-yloxy)nonyl)oxy)phenyl)prop-2-en-1-one), demonstrated one of the highest docking scores (−7.3 kcal mol−1) against the T. cruzi cruzipain enzyme, aligning with it being the most experimentally active compound [1]. While this compound contains an extended linker not present in the target molecule, the study explicitly identifies the 3,4-dimethoxyphenyl and quinoline fragments as components of the most active chimera. This suggests that the core 3,4-dimethoxyphenyl substructure, a defining feature of the target compound, is a privileged fragment for interaction with this important antiparasitic target. A close analog like the quinolin-4-yl isomer would present a different spatial orientation, potentially altering this binding interaction.

Chagas Disease Cysteine Protease Inhibition Molecular Docking

Anticancer Class Potential Based on Quinoline-Chalcone Hybrid Pharmacophore

The molecular hybridization of quinoline and chalcone scaffolds is a validated strategy for generating novel anticancer agents. A study on novel quinoline-chalcone derivatives reported that compound 12e, a representative hybrid, exhibited potent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively [1]. The target compound, 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, is a direct example of this hybrid pharmacophore. Its specific structural features (3,4-dimethoxy substitution) contribute to the electron density and conformation of the hybrid, differentiating it from other hybrids like 4-anilinoquinolinylchalcones [2] and establishing it as a distinct member of this therapeutically relevant class.

Anticancer Drug Discovery Molecular Hybridization Cytotoxicity

Optimal Use Scenarios for 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one (CAS 914383-85-0)


Negative Control or Inactive Isomer for Antimalarial SAR Studies

In a panel of quinolinyl chalcones for antimalarial screening, this compound can serve as a critical tool to probe the SAR of the dimethoxy substitution pattern. Based on the class-level SAR, where 2,4-dimethoxy analogs showed IC50 < 5 µM, the 3,4-dimethoxy isomer is hypothesized to exhibit a different activity profile. It can be used as a negative control or to establish an activity cliff, directly confirming the specificity of the target interaction [1].

Scaffold Hop Starting Point for Cruzipain Inhibitors

The 3,4-dimethoxyphenyl group has been computationally validated as a privileged fragment for binding to the T. cruzi cruzipain enzyme, forming part of a lead compound with a docking score of -7.3 kcal/mol [2]. This compound can be procured as a simplified scaffold hop starting point, lacking the extended linker of 1e, to design smaller, more ligand-efficient cruzipain inhibitors for Chagas disease drug discovery [2].

Diversity Set Component for Anticancer Hybrid Screening Libraries

The quinoline-chalcone hybrid class has produced potent anticancer leads with low micromolar IC50 values against multiple cancer cell lines [3]. This specific compound, with its unique 3,4-dimethoxy and 3-quinolinyl configuration, represents a distinct structural variation within this validated pharmacophore class. Its inclusion in a diversity-oriented screening library ensures broad coverage of the quinoline-chalcone chemical space for antiproliferative screening [3].

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